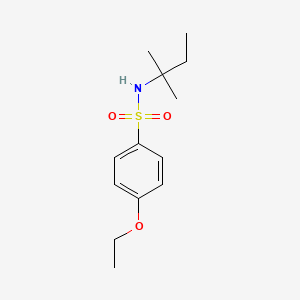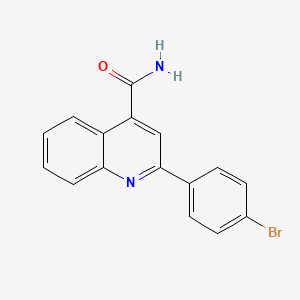![molecular formula C17H13NO2S B5783614 N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
N-[2-(phenylthio)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(phenylthio)phenyl]-2-furamide, also known as NSC 672121, is an organic compound that belongs to the family of furan-2-carboxamides. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[2-(phenylthio)phenyl]-2-furamide 672121 is not fully understood. However, research has suggested that N-[2-(phenylthio)phenyl]-2-furamide 672121 may inhibit the activity of certain enzymes involved in cancer cell growth, inflammation, and neuronal cell death. N-[2-(phenylthio)phenyl]-2-furamide 672121 has also been found to activate certain signaling pathways that promote cell survival and reduce oxidative stress.
Biochemical and Physiological Effects:
N-[2-(phenylthio)phenyl]-2-furamide 672121 has been found to have various biochemical and physiological effects. In cancer research, N-[2-(phenylthio)phenyl]-2-furamide 672121 has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In inflammation research, N-[2-(phenylthio)phenyl]-2-furamide 672121 has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. In neurological disorder research, N-[2-(phenylthio)phenyl]-2-furamide 672121 has been found to protect neuronal cells from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(phenylthio)phenyl]-2-furamide 672121 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity in animal models, making it a safe option for in vivo studies. However, one limitation of N-[2-(phenylthio)phenyl]-2-furamide 672121 is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(phenylthio)phenyl]-2-furamide 672121. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies for cancer, inflammation, and neurological disorders. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[2-(phenylthio)phenyl]-2-furamide 672121. Overall, N-[2-(phenylthio)phenyl]-2-furamide 672121 holds great potential for the development of novel therapeutic agents for a variety of diseases.
Synthesemethoden
N-[2-(phenylthio)phenyl]-2-furamide 672121 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-nitrobenzaldehyde with thiophenol to obtain 2-(phenylthio)benzaldehyde. The second step involves the reaction of 2-(phenylthio)benzaldehyde with furfurylamine to obtain N-[2-(phenylthio)phenyl]-2-furamide 672121. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(phenylthio)phenyl]-2-furamide 672121 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(phenylthio)phenyl]-2-furamide 672121 has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Inflammation research has shown that N-[2-(phenylthio)phenyl]-2-furamide 672121 can reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N-[2-(phenylthio)phenyl]-2-furamide 672121 has been found to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-phenylsulfanylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-17(15-10-6-12-20-15)18-14-9-4-5-11-16(14)21-13-7-2-1-3-8-13/h1-12H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMWYPUOHCDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
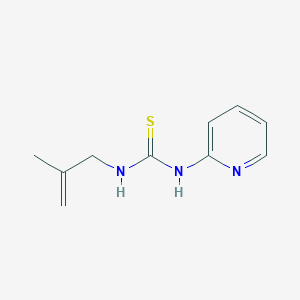
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
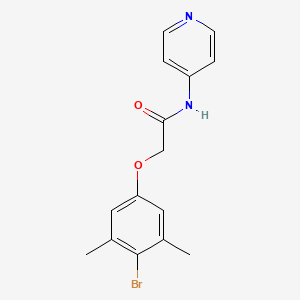
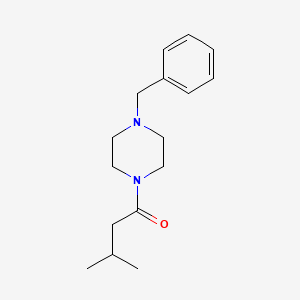
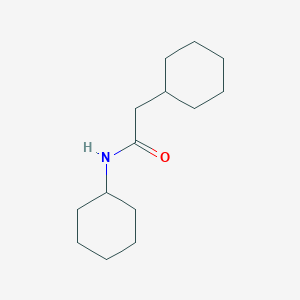
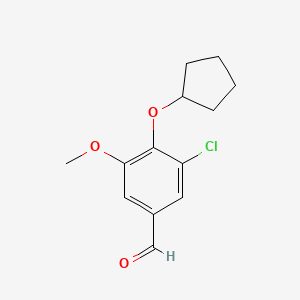
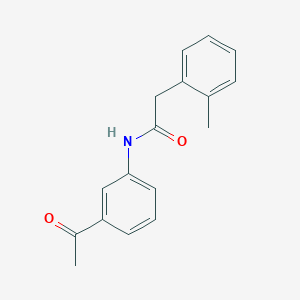
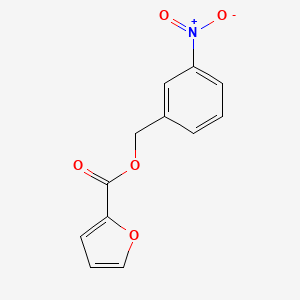
![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
